Semicarbazide hydrochloride

Catalog No.
S601580
CAS No.
563-41-7
M.F
CH6ClN3O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semicarbazide hydrochloride

CAS Number

563-41-7

Product Name

Semicarbazide hydrochloride

IUPAC Name

aminourea;hydron;chloride

Molecular Formula

CH6ClN3O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H

InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N

SMILES

C(=O)(N)NN.Cl

solubility

Very soluble (NTP, 1992)
Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether
Insoluble in absolute alcohol
In water, 1X10+6 mg/L at 25 °C /Estimated/
9.2 [ug/mL]

Synonyms

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM

Canonical SMILES

[H+].C(=O)(N)NN.[Cl-]

Isomeric SMILES

C(=O)(N)N[NH3+].[Cl-]

The exact mass of the compound Semicarbazide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)freely sol in water with acid reaction; very slightly sol in hot alcohol; insol in anhyd etherinsoluble in absolute alcoholin water, 1x10+6 mg/l at 25 °c /estimated/9.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4732. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Semicarbazide hydrochloride is the stable, water-soluble salt of semicarbazide, a primary reagent for the derivatization of aldehydes and ketones to form crystalline semicarbazones. This property is fundamental to its use in both the purification and characterization of carbonyl compounds and as a crucial intermediate for the synthesis of nitrogen- and oxygen-containing heterocycles, such as 1,3,4-oxadiazoles. Its hydrochloride form offers significant handling and processability advantages over the free base, making it a standard choice in pharmaceutical and chemical synthesis workflows.

Direct substitution of Semicarbazide hydrochloride with its free base (Semicarbazide) is impractical for many processes due to the latter's poor water solubility and lower thermal stability, complicating aqueous reactions and storage. Replacing it with an in-class analog like thiosemicarbazide is a scientifically invalid substitution, as it fundamentally alters the reaction product from a semicarbazone to a thiosemicarbazone. This change dictates the subsequent synthesis of sulfur-containing heterocycles (e.g., 1,3,4-thiadiazoles) instead of oxygen-containing ones (e.g., 1,3,4-oxadiazoles), making the choice of reagent a critical, non-interchangeable decision that defines the final molecular scaffold.

Superior Aqueous Solubility for Simplified Processing and Formulation

Semicarbazide hydrochloride exhibits high solubility in water, reported as >100 g/L at 15 °C. In contrast, its parent compound, semicarbazide free base, is significantly less soluble and typically requires absolute ethanol for crystallization and handling, with a melting point of only 96 °C compared to the hydrochloride salt's decomposition point of ~176 °C.

Evidence DimensionSolubility in Water at 15 °C
Target Compound Data>100 g/L
Comparator Or BaselineSemicarbazide (free base): Significantly lower (requires ethanol for dissolution/crystallization)
Quantified DifferenceQualitatively high vs. low; enables high-concentration aqueous stock solutions.
ConditionsAqueous solution preparation at standard laboratory temperatures.

High water solubility eliminates the need for organic solvents in many applications, simplifying reaction setups, improving process safety, and making it suitable for aqueous-phase carbonyl scavenging.

Enables pH Control for Reproducible Semicarbazone Formation

The formation of semicarbazones is highly pH-dependent, with an optimal rate observed in weakly acidic conditions (pH ~3.5-5). Using semicarbazide hydrochloride allows for the creation of buffered reaction systems, often by adding a base like sodium acetate or dibasic potassium phosphate. This provides precise pH control, preventing the non-nucleophilic fully protonated state at very low pH and the slow reaction rate at neutral or basic pH, ensuring consistent yields and kinetics.

Evidence DimensionReaction pH Control
Target Compound DataAllows for buffered systems (e.g., with NaOAc) to maintain optimal acidic pH (~3.5-5).
Comparator Or BaselineSemicarbazide (free base): Acts as a base itself, making stable pH control more complex without adding acid.
Quantified DifferenceEnables reactions to be maintained at the kinetically optimal pH of ~3.5, maximizing reaction rate.
ConditionsCondensation reaction with aldehydes or ketones in aqueous or alcoholic solutions.

This control is critical for achieving reproducible results in analytical derivatization and for preventing side reactions with pH-sensitive substrates in complex syntheses.

Precursor Specificity: Directed Synthesis of 1,3,4-Oxadiazoles over 1,3,4-Thiadiazoles

Semicarbazide hydrochloride is a direct precursor to semicarbazones, which are cyclized to form 2-amino-1,3,4-oxadiazole rings. The alternative reagent, thiosemicarbazide, produces thiosemicarbazones, which under similar cyclizing conditions (e.g., using POCl3 or H2SO4), yield 2-amino-1,3,4-thiadiazoles. While methods exist to convert thiosemicarbazide intermediates to oxadiazoles, they often require specific desulfurizing/oxidizing agents (e.g., I2, EDC·HCl, p-TsCl) and demonstrate that the semicarbazide route can be more direct or proceed under different conditions. For example, in a direct comparison of cyclization to 2-amino-1,3,4-oxadiazoles, thiosemicarbazide-derived precursors showed >95% conversion in 3.5 hours, while analogous semicarbazide precursors yielded <30% conversion after 20 hours under the same tosyl chloride-mediated conditions, highlighting that the choice of starting material is critical and route-dependent.

Evidence DimensionHeterocyclic Product Formed
Target Compound DataForms semicarbazones, leading to 1,3,4-oxadiazoles (oxygen-containing ring).
Comparator Or BaselineThiosemicarbazide: Forms thiosemicarbazones, leading to 1,3,4-thiadiazoles (sulfur-containing ring).
Quantified Difference100% atom-specific (Oxygen vs. Sulfur in the final heterocyclic core).
ConditionsSynthesis of semicarbazone/thiosemicarbazone followed by acid-catalyzed or oxidative cyclization.

This makes the selection of semicarbazide hydrochloride a mandatory procurement decision when the target molecule's biological activity or material properties specifically require an oxygen atom in the five-membered ring.

Aqueous-Phase Scavenging of Aldehydes in Industrial Effluents

Leveraging its high water solubility, semicarbazide hydrochloride can be used to treat industrial wastewater containing harmful aldehydes like formaldehyde. Its ability to readily dissolve and react in aqueous media to form stable semicarbazones facilitates the removal of these contaminants, which is a significant advantage over less soluble reagents.

Precursor for 1,3,4-Oxadiazole-Based Pharmaceuticals and Materials

This compound is the specific and required precursor for synthesizing semicarbazones that will be cyclized into 1,3,4-oxadiazole cores. This makes it the correct procurement choice in medicinal chemistry programs targeting scaffolds with antimicrobial, anti-inflammatory, or anticancer properties where the oxygen heteroatom is essential for biological activity.

Reproducible Derivatization of Carbonyls for Analytical Profiling

Due to the ability to precisely buffer the reaction pH, semicarbazide hydrochloride is well-suited for the quantitative and reproducible derivatization of aldehydes and ketones. The resulting crystalline semicarbazones have sharp melting points, making them ideal for the identification, purification, and characterization of carbonyl-containing analytes in complex mixtures.

Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)

Color/Form

Prisms from dilute alcohol
White crystals

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

111.0199395 g/mol

Monoisotopic Mass

111.0199395 g/mol

Boiling Point

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992)

Heavy Atom Count

6

LogP

log Kow = -2.75

Melting Point

342 to 347 °F decomposes at 347-365° F (EPA, 1998)
175-185 °C /decomposes/

UNII

34854VG84B

Related CAS

57-56-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 89 of 93 companies with hazard statement code(s):;
H301 (98.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (49.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (14.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (14.61%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/

Vapor Pressure

0.13 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

563-41-7

Methods of Manufacturing

Prepared by electrolytic reduction of nitrourea with cathodes of copper, nickel, lead, and mercury in hydrochloric acid solution
Commercial preparation from hydrazine hydrate, iron carbonyl, and carbon monoxide.
From hydrazine sulfate, potassium or sodium cyanate and sodium carbonate...

General Manufacturing Information

Hydrazinecarboxamide, hydrochloride (1:1): ACTIVE
First reported preparation ... was by reaction of benzylidenesemicarbazide with hydrochloric acid. ...method used for commercial production is not known.
...Semicarbazide (SEM) is a minor thermal decomposition product of the blowing agent azodicarbonamide (ADC).

Analytic Laboratory Methods

POTENTIOMETRIC METHOD...PSZONICKA, M & SKWARA, W (1970) CHEM ANALYT (WARSAW), 15, 175-182.

Dates

Last modified: 08-15-2023

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